molecular formula C7H7N3O3 B2416661 4-Methyl-5-nitropicolinamide CAS No. 59290-38-9

4-Methyl-5-nitropicolinamide

Cat. No.: B2416661
CAS No.: 59290-38-9
M. Wt: 181.151
InChI Key: MPBIFKVVEZHLCL-UHFFFAOYSA-N
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Description

4-Methyl-5-nitropicolinamide is a chemical compound with the molecular formula C7H7N3O3 and a molecular weight of 181.15 g/mol It is characterized by the presence of a methyl group at the fourth position and a nitro group at the fifth position on a picolinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-5-nitropicolinamide typically involves the nitration of 4-methylpicolinamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise control over reaction parameters such as temperature, concentration, and reaction time. The product is then purified through recrystallization or other suitable purification techniques to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-5-nitropicolinamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Methyl-5-nitropicolinamide has several applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Methyl-5-nitropicolinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

    4-Methylpicolinamide: Lacks the nitro group, making it less reactive in certain chemical reactions.

    5-Nitropicolinamide: Lacks the methyl group, which can influence its chemical and biological properties.

    4-Methyl-5-aminopicolinamide:

Uniqueness: 4-Methyl-5-nitropicolinamide is unique due to the presence of both a methyl and a nitro group on the picolinamide backbone, which imparts distinct chemical reactivity and potential for diverse applications in research and industry .

Properties

IUPAC Name

4-methyl-5-nitropyridine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O3/c1-4-2-5(7(8)11)9-3-6(4)10(12)13/h2-3H,1H3,(H2,8,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPBIFKVVEZHLCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1[N+](=O)[O-])C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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